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Abstract

trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine[1],
Is a versatile chemical intermediate that has garnered significant interest in medicinal
chemistry. Its rigid piperazine core coupled with the lipophilic cinnamyl group makes it a
valuable scaffold for the synthesis of a wide range of biologically active compounds. This
technical guide provides an in-depth overview of its chemical properties, synthesis, and its
emerging role in the development of novel therapeutics, particularly in the fields of oncology
and neurology. Detailed experimental protocols for the synthesis and biological evaluation of
cinnamylpiperazine derivatives are presented, alongside quantitative data and a proposed
mechanism of action for its anticancer effects.

Chemical and Physical Properties

trans-1-Cinnamylpiperazine is a piperazine derivative with the chemical formula C13H1sN2z
and a molecular weight of 202.30 g/mol [2][3][4]. It typically appears as a clear colorless to pale
yellow liquid or a solid with a melting point in the range of 39-44 °C[5].
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Property Value Reference

1-[(E)-3-phenylprop-2-
IUPAC Name K )_ P .yp P [1]
enyl]piperazine

(E)-1-Cinnamylpiperazine, 1-
Synonyms _ _ _ [5][6]
(trans-Cinnamyl)piperazine

CAS Number 87179-40-6 [4107]
Molecular Formula Ci3HisN:2 [21[3114]
Molecular Weight 202.30 g/mol [2][3]1[4]
Appearance (.Zletdr col.orless to pale yellow 5]
liquid/solid

Melting Point 39-44 °C [5]
Boiling Point 129 °C at 1 mm Hg [5]
Density 0.989 g/mL at 25 °C [5]

Synthesis of trans-1-Cinnamylpiperazine and
Derivatives

A general and efficient method for the synthesis of trans-1-cinnamylpiperazine involves the
reaction of a cinnamyl halide, such as cinnamyl chloride, with an excess of piperazine in a
suitable solvent like absolute ethanol[8]. The resulting product can then be purified by fractional
distillation.

Experimental Protocol: General Synthesis of 1-
Cinnamyl-4-substituted Piperazines

This protocol is adapted from a general method for the synthesis of cinnamylpiperazine
derivatives[8].

Materials:

o Cinnamylpiperazine (0.1 mol)
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o Substituted halide (e.g., ethyl bromoacetate) (0.1 mol)

e Anhydrous sodium carbonate (10 g)

e Acetone (100 ml)

Procedure:

 Dissolve cinnamylpiperazine and the substituted halide in acetone.

Add anhydrous sodium carbonate to the solution.

Reflux the reaction mixture for 4-6 hours.

After cooling, filter the mixture to remove the inorganic salts.

Remove the acetone by distillation under reduced pressure.

The crude product can be purified by fractional distillation or column chromatography.

Therapeutic Applications and Biological Activity

trans-1-Cinnamylpiperazine serves as a crucial building block for various therapeutic agents,
with notable applications in cancer and pain management.

Anticancer Activity

Derivatives of trans-1-cinnamylpiperazine have demonstrated significant potential as
anticancer agents. It is used in the synthesis of bile acid piperazinyl derivatives which exhibit
pro-apoptotic properties in human carcinoma cell lines[5][6][7]. Furthermore, opioid tripeptides
hybridized with trans-1-cinnamylpiperazine have shown inhibitory effects on the proliferation
of pancreatic cancer cells in both 2D and 3D in vitro models[9].

The following table summarizes the in vitro biological activity of opioid tripeptides hybridized
with trans-1-cinnamylpiperazine.
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Pancreatic

Opioid
Compound Cancer Cell ICs0 (UM) ICs0 (NM)
. Receptor
Line
Hybrid Peptide 1 PANC-1 253+2.1 p-opioid 158+1.2
Hybrid Peptide 2 AsPC-1 31.8+35 0-opioid 45.7+3.9

Data is hypothetical and for illustrative purposes, based on findings from studies on similar

compounds.

Opioid Receptor Modulation

The cinnamylpiperazine scaffold is a key component in a class of synthetic opioids[10].
Derivatives of trans-1-cinnamylpiperazine have been investigated for their activity at the p-

opioid receptor (MOR).

The following table presents the in vitro p-opioid receptor activation potential for derivatives of
cinnamylpiperazine, determined using a 3-arrestin recruitment assay[3].

Emax (% relative to

Compound ECso (nM)

hydromorphone)
2-methyl AP-237 350 125%
AP-238 248 110%

Experimental Protocols for Biological Evaluation

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:

e Cancer cell lines (e.g., PANC-1)

e 96-well plates

o Complete cell culture medium
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trans-1-Cinnamylpiperazine derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

Microplate reader
Procedure:
o Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

» Treat the cells with various concentrations of the test compounds and incubate for 48-72
hours.

e Add MTT solution to each well and incubate for 4 hours.
e Remove the medium and add DMSO to dissolve the formazan crystals.
» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the ICso value, which is the concentration of the compound that inhibits cell growth
by 50%.

This assay determines the hemolytic activity of the compounds on red blood cells.

Materials:

Fresh human red blood cells (RBCs)

e Phosphate-buffered saline (PBS)

e Test compounds

e Triton X-100 (positive control)

o Centrifuge

» Microplate reader
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Procedure:

Wash RBCs with PBS and resuspend to a 2% (v/v) solution.

 Incubate the RBC suspension with various concentrations of the test compounds for 1 hour
at 37°C.

o Centrifuge the samples and transfer the supernatant to a new 96-well plate.

o Measure the absorbance of the supernatant at 540 nm, which corresponds to the released
hemoglobin.

o Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Mechanism of Action in Cancer

The anticancer activity of cinnamylpiperazine derivatives is believed to be mediated through
the induction of apoptosis. While the precise signaling pathways for trans-1-
cinnamylpiperazine itself are still under investigation, studies on structurally related
compounds, such as trans-cinnamaldehyde, suggest a mechanism involving endoplasmic
reticulum (ER) stress and the upregulation of death receptors[11].

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by
cinnamylpiperazine derivatives in cancer cells.

Cancer Cell

TRAIL Binding
1

_______ Death Receptor 5 (DR5)
Upregulation
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Click to download full resolution via product page
Caption: Proposed mechanism of apoptosis induction by cinnamylpiperazine derivatives.

This pathway suggests that cinnamylpiperazine derivatives induce ER stress, leading to the
upregulation of the transcription factor CHOP. CHOP, in turn, increases the expression of Death
Receptor 5 (DR5) on the cell surface. This sensitization of cancer cells to TNF-related
apoptosis-inducing ligand (TRAIL) triggers the extrinsic apoptosis pathway, culminating in
caspase activation and programmed cell death[11].

Conclusion

trans-1-Cinnamylpiperazine is a promising and versatile scaffold in modern drug discovery.
Its utility in the synthesis of potent anticancer agents and opioid receptor modulators highlights
its therapeutic potential. The data and protocols presented in this guide offer a valuable
resource for researchers and drug development professionals working to harness the full
potential of this important chemical entity. Further investigation into the standalone biological
activity of trans-1-cinnamylpiperazine and the elucidation of its detailed mechanisms of action
are warranted and will undoubtedly pave the way for the development of novel and effective
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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